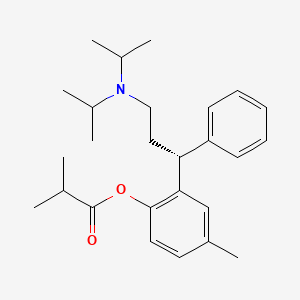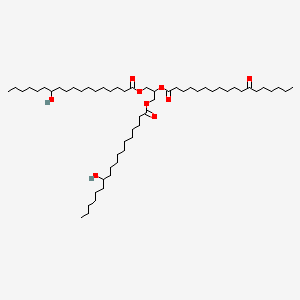
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol is a complex lipid molecule derived from stearic acid derivatives. This compound is characterized by the presence of hydroxyl and oxo functional groups attached to the stearoyl chains, which are esterified to a glycerol backbone. The unique structure of this compound makes it an interesting subject for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol typically involves the esterification of glycerol with 12-hydroxystearic acid and 12-oxostearic acid. The process begins with the preparation of 12-hydroxystearic acid from castor oil through hydrogenation and subsequent saponification . The 12-oxostearic acid can be synthesized by the oxidation of 12-hydroxystearic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
The esterification reaction is carried out under acidic or basic conditions, often using catalysts like sulfuric acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of ester bonds between the glycerol and the fatty acids .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation and saponification processes to obtain the necessary fatty acids. The esterification is then performed in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to release the fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products
Oxidation: Formation of 12-oxostearic acid and other oxidized derivatives.
Reduction: Formation of 12-hydroxystearic acid and other reduced derivatives.
Substitution: Release of free fatty acids and glycerol.
Applications De Recherche Scientifique
Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery vehicle due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol involves its interaction with cell membranes and enzymes. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions, affecting the fluidity and permeability of cell membranes. Additionally, the compound can be metabolized by lipases and other enzymes, leading to the release of bioactive fatty acids that can modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Hydroxystearic acid: A precursor to Di(12-hydroxystearoyl)-(12-oxostearoyl)-glycerol, used in similar applications.
12-Oxostearic acid: Another precursor, also used in the synthesis of complex lipids.
Glycerol monoesters: Simpler analogs with one fatty acid chain, used in food and cosmetic industries.
Uniqueness
This compound is unique due to its combination of hydroxyl and oxo functional groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C57H108O9 |
|---|---|
Poids moléculaire |
937.5 g/mol |
Nom IUPAC |
[3-(12-hydroxyoctadecanoyloxy)-2-(12-oxooctadecanoyloxy)propyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C57H108O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h51-52,54,58-59H,4-50H2,1-3H3 |
Clé InChI |
MHJMJISSZWUNRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)O)OC(=O)CCCCCCCCCCC(=O)CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


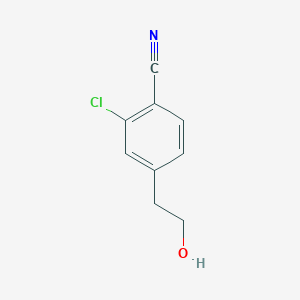
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)
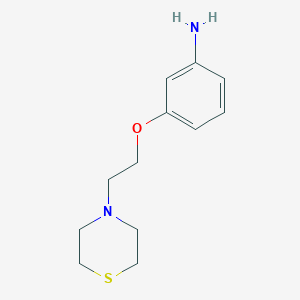
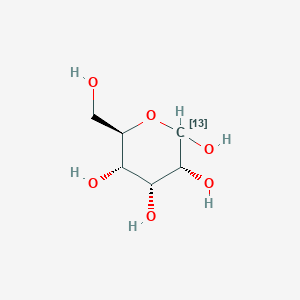
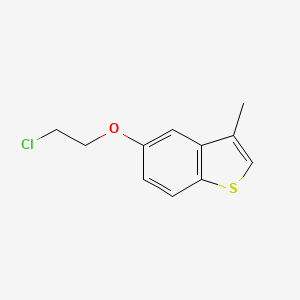
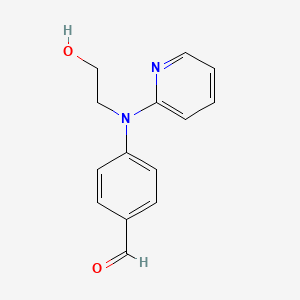
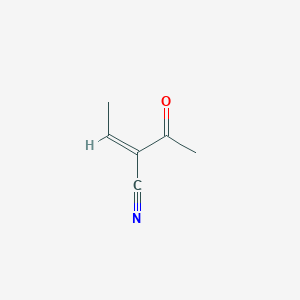
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
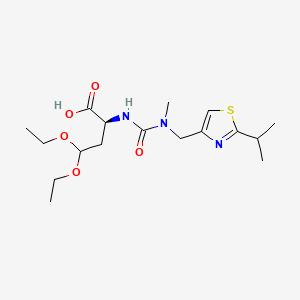
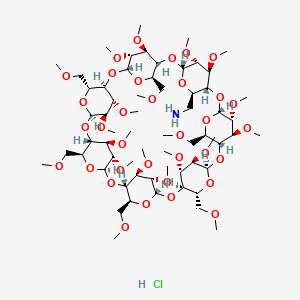
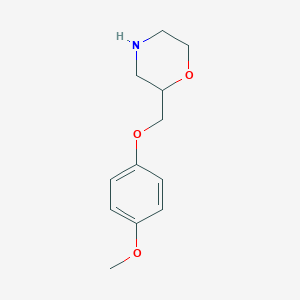
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
